molecular formula C12H22N2O2 B2389358 N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide CAS No. 637746-07-7

N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide

Cat. No.: B2389358
CAS No.: 637746-07-7
M. Wt: 226.32
InChI Key: PFHMALZCPUGTCX-UHFFFAOYSA-N
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Description

N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring and an oxolane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide typically involves the reaction of piperidine with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or oxolane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetic acid, while reduction may produce N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)ethanol.

Scientific Research Applications

N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Oxolan-2-ylmethyl)-2-(morpholin-1-YL)acetamide
  • N-(Oxolan-2-ylmethyl)-2-(pyrrolidin-1-YL)acetamide
  • N-(Oxolan-2-ylmethyl)-2-(azepan-1-YL)acetamide

Uniqueness

N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide stands out due to its unique combination of the piperidine and oxolane rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-12(10-14-6-2-1-3-7-14)13-9-11-5-4-8-16-11/h11H,1-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHMALZCPUGTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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